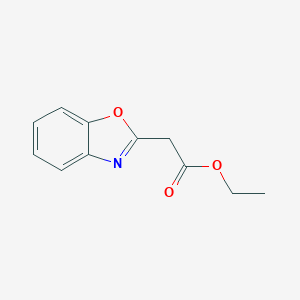

2-Benzoxazoleacetic acid, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzoxazoleacetic acid, ethyl ester is an organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have garnered significant interest due to their extensive applications in medicinal, pharmaceutical, and industrial fields. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with an acetic acid ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazoleacetic acid, ethyl ester typically involves the cyclization of 2-aminophenol with various aldehydes, acids, or their derivatives. One common method includes the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as samarium triflate under mild conditions in an aqueous medium . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters to yield benzoxazole derivatives .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency. The use of green chemistry principles, including eco-friendly solvents and reaction conditions, is also emphasized to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzoxazoleacetic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides or other nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

2-Benzoxazoleacetic acid, ethyl ester has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various benzoxazole derivatives, which are important in organic synthesis and catalysis.

Mecanismo De Acción

The mechanism of action of 2-Benzoxazoleacetic acid, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Benzothiazole derivatives: These compounds share a similar bicyclic structure but contain a sulfur atom instead of oxygen.

Benzimidazole derivatives: These compounds have a nitrogen atom in place of the oxygen in the benzoxazole ring.

Uniqueness: 2-Benzoxazoleacetic acid, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzoxazole derivatives. This uniqueness makes it valuable in various synthetic and research applications .

Actividad Biológica

2-Benzoxazoleacetic acid, ethyl ester (also known as ethyl 2-(benzo[d]oxazol-2-yl)acetate) is a compound that has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, biochemical properties, and therapeutic potential of this compound, supported by data tables and relevant case studies.

The primary biological targets of this compound include prostaglandin H2 synthase (PGHS) and trypsin . The compound inhibits these enzymes by binding to their active sites, which subsequently affects the arachidonic acid pathway involved in inflammatory responses. This inhibition leads to significant anti-inflammatory effects, as demonstrated in various in vitro studies where the compound exhibited a percentage inhibition comparable to standard anti-inflammatory drugs .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 245.28 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

Cellular Effects

Research indicates that this compound influences cellular processes by modulating cell signaling pathways and gene expression. Notably, it has been shown to protect cells from apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases .

Case Study: Neuroprotection

In a study examining the neuroprotective effects of benzoxazole derivatives, 2-benzoxazoleacetic acid was found to significantly reduce cell death in neuronal cell cultures exposed to amyloid-beta, suggesting its potential role in treating Alzheimer's disease .

Anticancer Activity

Benzoxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. For instance, a study reported that related benzoxazole compounds exhibited IC50 values below 5 µg/mL against glioma cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| C6 Glioma | 4.30 ± 0.28 |

| SK-MEL-2 Melanoma | 4.56 ± 1.24 |

| HCT15 Colon Carcinoma | Data Not Available |

| MIA PaCa-2 Pancreas Carcinoma | Data Not Available |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzoxazole derivatives, including ethyl ester variants. The compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | Moderate Activity |

Metabolic Pathways and Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and bioavailability based on Lipinski's rule of five . The compound is metabolized primarily through enzymatic pathways involving phase I and phase II metabolism.

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUNWNPBUTVGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398487 |

Source

|

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16105-44-5 |

Source

|

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.